molecular formula C13H14ClN3OS2 B5430853 2-(4-chlorophenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(4-chlorophenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B5430853
M. Wt: 327.9 g/mol
InChI Key: AIPLUIGXYRMBCL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a 1,3,4-thiadiazole derivative characterized by a 4-chlorophenyl group attached to the acetamide moiety and a propylsulfanyl substituent at the 5-position of the thiadiazole ring. This compound belongs to a broader class of thiadiazole-based molecules known for their diverse biological activities, including anticancer, antimicrobial, and herbicidal properties .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3OS2/c1-2-7-19-13-17-16-12(20-13)15-11(18)8-9-3-5-10(14)6-4-9/h3-6H,2,7-8H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPLUIGXYRMBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 4-chlorophenylacetic acid with thiosemicarbazide under acidic conditions to form the intermediate 4-chlorophenylacetylthiosemicarbazide This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the thiadiazole ring

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like tin(II) chloride (SnCl2) or iron powder in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of thiadiazole derivatives typically involves the reaction of thiosemicarbazides with carbon disulfide or other reagents under specific conditions. The structural framework of 2-(4-chlorophenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide includes a thiadiazole ring that is crucial for its biological activity. The presence of the propylsulfanyl group enhances its lipophilicity and bioavailability.

Anticancer Activity

Numerous studies have demonstrated that 1,3,4-thiadiazole derivatives exhibit promising anticancer properties. The mechanisms attributed to their activity include:

  • Inhibition of DNA and RNA synthesis : Compounds containing the thiadiazole ring can inhibit nucleic acid synthesis without significantly affecting protein synthesis, making them potential candidates for cancer therapy .
  • Targeting specific enzymes : Some derivatives have been shown to inhibit enzymes such as carbonic anhydrase and phosphodiesterase-7 (PDE7), which are involved in tumor progression .

A study highlighted that various substituted thiadiazoles displayed significant cytotoxic effects against several cancer cell lines, suggesting that modifications to the thiadiazole structure can enhance their potency .

Antimicrobial Properties

Thiadiazole derivatives have also been investigated for their antimicrobial activities. The compound's structure allows it to interact with microbial cell membranes or inhibit essential metabolic pathways. Research has shown that certain 1,3,4-thiadiazole compounds exhibit antibacterial and antifungal activities against a range of pathogens .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives is another area of interest. Some studies report that these compounds can reduce inflammation in animal models, indicating their potential use in treating inflammatory diseases .

Case Studies

StudyFocusFindings
Abdel Rahman & Mohamed (2014)Anticancer ActivityDemonstrated that various thiadiazole derivatives inhibited tumor growth in vitro and in vivo models.
Mahendrasingh et al. (2017)Biological Activity ReviewReviewed multiple studies showing significant anticancer and antimicrobial effects of thiadiazole derivatives.
Zhan et al. (2017)Synthetic RoutesDeveloped new synthetic routes for thiadiazole derivatives with evaluated anti-HIV activity.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its effects. The presence of the thiadiazole ring and the propylsulfanyl group may play a crucial role in its biological activity.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Thiadiazole derivatives often differ in substituents on the acetamide and thiadiazole moieties, which critically influence their physicochemical and biological properties. Below is a structural comparison with key analogs:

Compound Substituents on Thiadiazole (Position 5) Substituents on Acetamide Key Structural Features
Target compound: 2-(4-Chlorophenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide Propylsulfanyl 4-Chlorophenyl Balanced lipophilicity due to alkylsulfanyl group
5j () (4-Chlorobenzyl)thio 2-Isopropyl-5-methylphenoxy Bulky aromatic substituent enhances π-π interactions
4g () 4-Chlorophenyl 4-(4-Fluorophenyl)piperazin-1-yl Piperazine ring introduces basicity and flexibility
Flufenacet () Trifluoromethyl N-(4-Fluorophenyl)-N-isopropyl Trifluoromethyl enhances metabolic stability
Compound 3 () (4-Nitrophenyl)amino 4-Chlorophenyl Nitro group facilitates redox-mediated cytotoxicity

Key Observations :

  • Alkyl vs. Aryl Sulfanyl Groups : The propylsulfanyl group in the target compound offers moderate lipophilicity compared to benzylthio (e.g., 5h , 5m in ), which may improve membrane permeability .
  • Chlorophenyl vs. Fluorophenyl : The 4-chlorophenyl group in the target compound provides electron-withdrawing effects similar to fluorophenyl in 4g but with distinct steric and electronic profiles .
  • Piperazine vs. Simple Acetamide : Piperazine-containing analogs (e.g., 4g ) exhibit enhanced solubility and hydrogen-bonding capacity, which are absent in the target compound .

Trends :

  • Yield Optimization : Compounds with benzylthio substituents (e.g., 5h , 88% yield) generally exhibit higher synthetic efficiency than those with smaller alkyl chains .
  • Melting Points : Higher melting points correlate with aromatic substituents (e.g., 4g at 203–205°C) due to crystal packing efficiency .

Critical Insights :

  • Agrochemical Utility : The trifluoromethyl group in flufenacet highlights the role of electronegative substituents in herbicidal activity, a feature absent in the target compound .

Biological Activity

The compound 2-(4-chlorophenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anticonvulsant, and antimicrobial properties.

Chemical Structure and Properties

The chemical formula for the compound is C14H16ClN3S2C_{14}H_{16}ClN_3S_2. The presence of the 1,3,4-thiadiazole ring is crucial as it contributes to various pharmacological effects. The chlorophenyl and propylsulfanyl substituents enhance its biological activity by influencing its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).

In Vitro Studies

  • Cytotoxicity : The cytotoxic effects were evaluated using the MTT assay. The compound exhibited significant growth inhibition in MCF-7 and HepG2 cells with IC50 values reported at 0.28μg/mL0.28\,\mu g/mL for MCF-7 cells and 9.6μM9.6\,\mu M for HL-60 cells .
  • Mechanism of Action : The mechanism involves inducing apoptosis through the upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic factors such as Bcl-2. This was confirmed by observing an increase in caspase-9 levels post-treatment .

In Vivo Studies

In vivo studies demonstrated that the compound could effectively target tumor cells in mouse models, showcasing its potential for further development as an anticancer agent .

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives have also been explored. The compound was tested in various seizure models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) models.

Efficacy

  • Protection Rates : In these models, the compound showed protection rates of 66.67% at 100mg/kg100\,mg/kg in the MES model and 80% in the PTZ model .
  • LD50 Values : The LD50 value was determined to be 3,807.87mg/kg3,807.87\,mg/kg, indicating a favorable safety profile compared to existing anticonvulsants like valproic acid .

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been investigated against various bacterial strains.

Results

  • Antibacterial Activity : Studies indicated that derivatives of thiadiazole exhibited significant antibacterial activity against strains such as E. coli and S. aureus. The synthesized compounds showed minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the thiadiazole ring and substituents significantly influence biological activity. For instance:

  • Substituents like chloro groups enhance anticancer activity.
  • Variations in the alkyl chain length on sulfur impact anticonvulsant efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-chlorophenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide, and how can reaction conditions be optimized for yield?

  • Methodology : A common approach involves cyclization of thiosemicarbazide derivatives with POCl₃ under reflux (90°C for 3 hours), followed by pH adjustment (8–9 with ammonia) to precipitate the product . Modifying stoichiometry (e.g., molar ratios of 1:3 for precursor:POCl₃) and solvent choice (e.g., DMSO/water for recrystallization) can improve yields. Monitoring reaction progress via TLC or HPLC is critical to identify intermediates and optimize time-temperature profiles .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

  • Methodology : Single-crystal X-ray diffraction (XRD) is definitive for confirming bond lengths, angles, and intermolecular interactions (e.g., H-bonding between acetamide carbonyl and thiadiazole sulfur) . Complement with 1^1H/13^13C NMR to verify substituent positions (e.g., 4-chlorophenyl at ~7.3–7.5 ppm) and FT-IR for functional groups (C=O stretch at ~1680 cm⁻¹). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ at m/z ~351) .

Q. How can researchers ensure purity (>95%) for biological testing?

  • Methodology : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity. Recrystallize from ethanol or DMSO/water mixtures to remove unreacted precursors. Purity validation via elemental analysis (C, H, N, S within ±0.4% of theoretical values) is recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the propylsulfanyl group in bioactivity?

  • Methodology : Synthesize analogs with systematic substitutions (e.g., methylsulfanyl, phenylsulfanyl) and compare their biological activities (e.g., IC₅₀ in antimicrobial assays). Use molecular docking to assess interactions with target enzymes (e.g., bacterial dihydrofolate reductase). Correlate logP values (calculated via HPLC retention times) with membrane permeability trends .

Q. What strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values across studies)?

  • Methodology :

  • Orthogonal assays : Validate antimicrobial activity using both broth microdilution (CLSI guidelines) and agar diffusion methods.
  • Stability testing : Assess compound degradation in assay media (e.g., PBS at 37°C over 24 hours) via LC-MS.
  • Impurity profiling : Trace-level impurities (e.g., hydrolyzed acetamide) may antagonize activity; quantify via HPLC-MS/MS .

Q. How can in silico modeling predict metabolic pathways or toxicity risks for this compound?

  • Methodology : Use software like Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism sites (e.g., oxidation at the sulfur atom) and toxicity endpoints (e.g., Ames test mutagenicity). Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Q. What experimental designs are suitable for probing intermolecular interactions in crystalline forms?

  • Methodology : Perform Hirshfeld surface analysis on XRD data to quantify non-covalent interactions (e.g., C–H⋯O, π-π stacking). Thermal analysis (DSC/TGA) identifies polymorphic transitions affecting solubility. Compare packing efficiencies of different crystal forms (e.g., monoclinic vs. triclinic) .

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